molecular formula C10H17N3O2 B2905527 {1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-2-yl}methanol CAS No. 1565566-71-3

{1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-2-yl}methanol

Cat. No.: B2905527
CAS No.: 1565566-71-3
M. Wt: 211.265
InChI Key: CONHQUGAPAYPIG-UHFFFAOYSA-N
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Description

{1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-2-yl}methanol is a useful research compound. Its molecular formula is C10H17N3O2 and its molecular weight is 211.265. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

{1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-2-yl}methanol is a compound that incorporates a piperidine moiety and an oxadiazole ring, which are known to exhibit diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial activity, and potential mechanisms of action based on recent research findings.

  • Molecular Formula : C12H22N4O
  • Molecular Weight : 238.34 g/mol
  • CAS Number : 1487031-66-2

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. The compound has been evaluated for its anticancer properties against several cancer cell lines.

Research Findings

  • Cell Line Studies :
    • The compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, it showed IC50 values in the low micromolar range against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines, indicating potent anticancer activity .
    • In a comparative study, derivatives of oxadiazoles were synthesized and tested, revealing that some compounds had IC50 values lower than standard anticancer drugs like erlotinib .
  • Mechanism of Action :
    • The anticancer mechanism appears to involve apoptosis induction and inhibition of key signaling pathways involved in tumor growth. Molecular docking studies suggested strong binding affinities to targets such as EGFR and Src kinases .

Summary Table of Anticancer Activity

Cell LineIC50 (µM)Reference
PC-30.67
HCT-1160.80
ACHN0.87
MDA-MB-4356.82

Antibacterial and Antifungal Activity

The compound's biological profile also extends to antibacterial and antifungal activities. Research has indicated that derivatives containing the oxadiazole ring often exhibit significant antimicrobial properties.

Key Findings

  • Antibacterial Activity :
    • In vitro tests demonstrated that compounds with similar structures inhibited the growth of common pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
  • Mechanism of Action :
    • The antibacterial efficacy is hypothesized to be linked to the disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival .

Case Studies

Several case studies have explored the biological activities of compounds similar to this compound:

  • Case Study on Oxadiazole Derivatives :
    • A study synthesized various oxadiazole derivatives which were screened against multiple cancer types and demonstrated promising results in inhibiting tumor growth through apoptosis induction .
  • Antimicrobial Testing :
    • Another study evaluated a series of piperidine-based compounds for their antimicrobial properties, confirming that structural modifications can enhance bioactivity against resistant strains .

Properties

IUPAC Name

[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-8-11-10(15-12-8)6-13-5-3-2-4-9(13)7-14/h9,14H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONHQUGAPAYPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2CCCCC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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